molecular formula C18H15N5OS2 B10898718 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B10898718
M. Wt: 381.5 g/mol
InChI Key: XXNMHDOXKNXMBI-UHFFFAOYSA-N
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Description

2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound with the molecular formula C18H15N5OS2. This compound is notable for its unique structure, which combines a pyrimidine ring with a phenothiazine moiety, connected via a sulfanyl and ethanone linkage. It has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the 4,6-diamino-2-pyrimidinyl sulfanyl intermediate, which is then reacted with a phenothiazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) to reduce the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation, thereby exerting anticancer effects .

Properties

Molecular Formula

C18H15N5OS2

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C18H15N5OS2/c19-15-9-16(20)22-18(21-15)25-10-17(24)23-11-5-1-3-7-13(11)26-14-8-4-2-6-12(14)23/h1-9H,10H2,(H4,19,20,21,22)

InChI Key

XXNMHDOXKNXMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC(=CC(=N4)N)N

Origin of Product

United States

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